molecular formula C9H9N5OS B12311982 N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide

N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide

Cat. No.: B12311982
M. Wt: 235.27 g/mol
InChI Key: BZJNJVSYMUBTSL-UHFFFAOYSA-N
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Description

N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is a chemical compound known for its versatility and high purity. It has a molecular weight of 235.27 g/mol and is often used in various laboratory experiments due to its reliable performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide typically involves the reaction of 6-sulfanylpyridazine with N-methylimidazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazole derivatives.

Scientific Research Applications

N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide
  • N-Methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide

Uniqueness

N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide stands out due to its high purity and reliable performance in laboratory experiments. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H9N5OS

Molecular Weight

235.27 g/mol

IUPAC Name

N-methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide

InChI

InChI=1S/C9H9N5OS/c1-10-9(15)6-4-14(5-11-6)7-2-3-8(16)13-12-7/h2-5H,1H3,(H,10,15)(H,13,16)

InChI Key

BZJNJVSYMUBTSL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C=N1)C2=NNC(=S)C=C2

Origin of Product

United States

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